1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Description
1-Cyclopentyl-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . This compound is characterized by a piperazine ring substituted with a cyclopentyl group and a nitrophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-cyclopentyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLMOSHJDBMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 4-nitrobenzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, iron powder, potassium permanganate, and chromium trioxide. The major products formed from these reactions include 1-cyclopentyl-4-(4-aminophenyl)piperazine and various oxidized derivatives.
Scientific Research Applications
1-Cyclopentyl-4-(4-nitrophenyl)piperazine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can engage in electrostatic interactions with target molecules . These interactions can modulate the activity of receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclopentyl-4-(4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Nitrophenyl)piperazine: Lacks the cyclopentyl group, which may affect its binding affinity and specificity.
1-Cyclopentyl-4-nitrosopiperazine: Contains a nitroso group instead of a nitro group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Cyclopentyl-4-(4-nitrophenyl)piperazine (CPNP) is a synthetic compound with notable biological activity, particularly in pharmacological research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.
Molecular Structure:
- Molecular Formula: C15H21N3O2
- Molecular Weight: 275.35 g/mol
- IUPAC Name: this compound
Synthesis Methods:
CPNP is synthesized through the reaction of 1-cyclopentylpiperazine with 4-nitrobenzyl chloride under basic conditions. This method can be optimized for yield and purity, often utilizing continuous flow reactors for industrial production.
CPNP exhibits its biological effects primarily through interactions with various receptors and enzymes. The compound's nitrophenyl group facilitates hydrogen bonding and π-π interactions, while the piperazine moiety contributes to electrostatic interactions with target biomolecules. This unique structural configuration allows CPNP to participate in several biological processes, including:
- Receptor Binding: CPNP has shown affinity for aminergic receptors, which are crucial in neuropharmacology.
- Enzyme Inhibition: The compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
Pharmacological Effects
Research indicates that CPNP possesses a broad spectrum of biological activities:
- Anticancer Activity: Studies have demonstrated that CPNP can induce cell death in cancer cells via necroptosis, a regulated form of necrosis. This mechanism was observed in K562 leukemic cells, where CPNP treatment resulted in increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
- Cytotoxicity: The compound exhibited concentration-dependent cytotoxic effects. For instance, IC50 values were reported at 427 μM for the MTT assay after 24 hours of exposure, indicating significant potential for further development as an anticancer agent .
Comparative Analysis
To understand the uniqueness of CPNP's biological activity, it is beneficial to compare it with similar piperazine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Nitrophenyl)piperazine | Lacks cyclopentyl group | Moderate receptor binding |
| 1-Cyclopentyl-4-nitrosopiperazine | Contains nitroso group | Different reactivity |
| CPNP | Cyclopentyl and nitrophenyl | Stronger anticancer properties |
This comparison highlights how the specific substitution pattern in CPNP contributes to its distinct chemical and biological properties.
Case Studies
Recent studies have explored the potential applications of CPNP in cancer therapy:
- Study on K562 Cells: A study demonstrated that CPNP triggers necroptotic signaling pathways leading to cell death in K562 leukemic cells. The research indicated that this compound could overcome chemoresistance in cancer cells by inducing regulated necrosis instead of apoptosis .
- Receptor Binding Studies: In vitro assays revealed that CPNP binds effectively to dopamine D4 receptors, suggesting its potential role in treating neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
